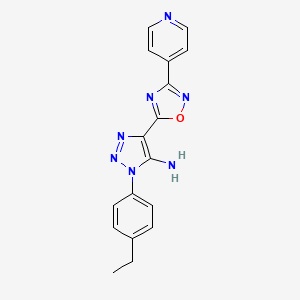

N-(3-acetylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

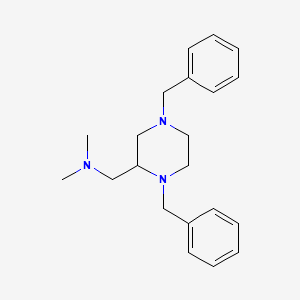

“N-(3-acetylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic compound. Based on its name, it likely contains a naphthyridine core, which is a type of nitrogen-containing heterocycle . It also appears to have an acetylphenyl group and a carboxamide group attached. These types of structures are often found in various pharmaceuticals and biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the naphthyridine ring, the introduction of the acetylphenyl group, and the attachment of the carboxamide group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The naphthyridine core, the acetylphenyl group, and the carboxamide group could all potentially participate in reactions .

Scientific Research Applications

Synthesis and Characterization

N-(3-acetylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide and similar compounds have been synthesized and characterized for their potential applications in various fields of research. A study by Khalifa et al. (2016) focused on synthesizing a group of chiral linear 7-methyl-4-oxo-1,8-naphthyridine-3-carboxamides with incorporated peptide linkage, demonstrating the compound's versatility in creating new chemical entities with potential biological activities Khalifa, Amr, Al-Omar, Nossier, 2016.

Antimicrobial Properties

The antimicrobial properties of related naphthyridine derivatives have been a significant area of interest. Egawa et al. (1984) synthesized and tested the antibacterial activity of various naphthyridine analogues, finding some compounds more active than existing antibiotics, highlighting the potential of these compounds in developing new antibacterial agents Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, Matsumoto, 1984.

Colorimetric Sensing of Fluoride Anions

In the realm of chemical sensing, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which share a structural motif with this compound, have been explored for their ability to detect fluoride anions. Younes et al. (2020) discovered that one of these compounds exhibited a significant color change upon interaction with fluoride anions, demonstrating its potential as a colorimetric sensor for environmental and biological applications Younes, Hussein, Shtaiwi, Shahrokhi, Abu Safieh, Zhao, 2020.

Cytotoxic Activity

Research into the cytotoxic activities of carboxamide derivatives of benzo[b][1,6]naphthyridines by Deady et al. (2003) revealed potent growth inhibitory properties against various cancer cell lines. This research underscores the potential of naphthyridine derivatives in the development of new anticancer therapeutics Deady, Rodemann, Zhuang, Baguley, Denny, 2003.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Properties

IUPAC Name |

N-(3-acetylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c1-11(22)12-5-3-7-14(9-12)20-17(23)15-10-13-6-4-8-19-16(13)21(2)18(15)24/h3-10H,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNELPOWBERSXRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2594207.png)

![3-(2,4-Difluorophenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2594209.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-heptyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2594216.png)

![8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2594217.png)

![N-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B2594222.png)

![Methyl 6-((3-fluorobenzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2594227.png)

![N-[4-[(2,5-Dioxoimidazolidin-4-yl)methyl]phenyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2594228.png)